molecular formula C9H9FO4S B12247456 Methyl [(2-fluorophenyl)sulfonyl]acetate

Methyl [(2-fluorophenyl)sulfonyl]acetate

Cat. No.: B12247456
M. Wt: 232.23 g/mol
InChI Key: ZHGLLSSUGJGRNH-UHFFFAOYSA-N
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Description

Methyl [(2-fluorophenyl)sulfonyl]acetate: is an organic compound with the molecular formula C9H9FO4S It is a derivative of sulfonyl acetate, where a fluorophenyl group is attached to the sulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl [(2-fluorophenyl)sulfonyl]acetate can be synthesized through various methods. One common approach involves the reaction of 2-fluorobenzenesulfonyl chloride with methyl acetate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality product.

Chemical Reactions Analysis

Types of Reactions: Methyl [(2-fluorophenyl)sulfonyl]acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles such as amines or thiols, leading to the formation of sulfonamide or sulfonothioester derivatives.

    Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the sulfonyl group can yield sulfide derivatives, typically using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

    Sulfonamide Derivatives: Formed through nucleophilic substitution with amines.

    Sulfone Derivatives: Formed through oxidation.

    Sulfide Derivatives: Formed through reduction.

Scientific Research Applications

Chemistry: Methyl [(2-fluorophenyl)sulfonyl]acetate is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfone derivatives. It is also employed in the development of new synthetic methodologies and reaction mechanisms.

Biology: In biological research, this compound is used to study the effects of sulfonyl-containing molecules on biological systems. It serves as a model compound for investigating the interactions of sulfonyl groups with biomolecules.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its derivatives may exhibit biological activity and can be explored for therapeutic purposes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. It is also employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl [(2-fluorophenyl)sulfonyl]acetate involves its interaction with nucleophiles and electrophiles. The sulfonyl group is highly reactive and can undergo nucleophilic substitution, oxidation, and reduction reactions. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which enhances the reactivity of the adjacent carbon atoms.

Molecular Targets and Pathways:

    Nucleophilic Substitution: The sulfonyl group acts as an electrophilic center, attracting nucleophiles and facilitating substitution reactions.

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives, which may interact with biological targets.

    Reduction: Reduction of the sulfonyl group can yield sulfide derivatives, which may have different reactivity and biological activity.

Comparison with Similar Compounds

    Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: This compound has a similar structure but contains additional fluorine atoms, which may alter its reactivity and applications.

    Methyl (2-chlorophenyl)sulfonylacetate: This compound has a chlorine atom instead of a fluorine atom, which may affect its chemical properties and reactivity.

    Methyl (2-bromophenyl)sulfonylacetate:

Uniqueness: Methyl [(2-fluorophenyl)sulfonyl]acetate is unique due to the presence of the fluorine atom, which imparts specific electronic and steric effects These effects can influence the compound’s reactivity, stability, and interactions with other molecules

Biological Activity

Methyl [(2-fluorophenyl)sulfonyl]acetate is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C9H10FNO3S
  • Molecular Weight : 221.25 g/mol

The presence of the fluorine atom in the phenyl ring is significant, as fluorine substitution can enhance lipophilicity and influence the compound's biological properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance, a study evaluating various sulfonamide derivatives found that this compound displayed significant activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentrations (MIC)

Bacterial StrainMIC (µM)
Staphylococcus aureus20-40
Escherichia coli40-70
Bacillus subtilis44

These results suggest that this compound could be a valuable candidate in the development of new antimicrobial agents, especially against resistant strains of bacteria .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including prostate and breast cancer cells. The mechanism is believed to involve the induction of apoptosis and inhibition of cell cycle progression.

Case Study: Prostate Cancer Cell Line

In a study assessing the effects of several sulfonamide derivatives on prostate cancer cells, this compound was found to significantly reduce cell viability at concentrations ranging from 10 to 50 µM. The compound was shown to induce apoptosis through caspase activation, highlighting its potential as an anticancer agent .

Antioxidant Properties

In addition to its antimicrobial and anticancer activities, this compound has been evaluated for antioxidant potential. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer.

DPPH Radical Scavenging Assay Results

CompoundIC50 (µg/mL)
This compound15.0 ± 1.25
Ascorbic Acid12.80 ± 0.90

The results indicate that while this compound exhibits antioxidant activity, it is slightly less potent than ascorbic acid, a well-known antioxidant .

Properties

Molecular Formula

C9H9FO4S

Molecular Weight

232.23 g/mol

IUPAC Name

methyl 2-(2-fluorophenyl)sulfonylacetate

InChI

InChI=1S/C9H9FO4S/c1-14-9(11)6-15(12,13)8-5-3-2-4-7(8)10/h2-5H,6H2,1H3

InChI Key

ZHGLLSSUGJGRNH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CS(=O)(=O)C1=CC=CC=C1F

Origin of Product

United States

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